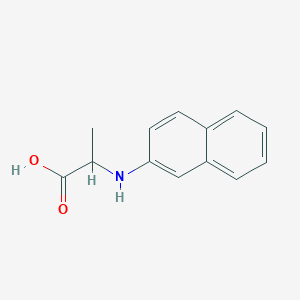

N-Naphthalen-2-ylalanine

CAS No.: 93222-39-0

Cat. No.: VC3805069

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93222-39-0 |

|---|---|

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 2-(naphthalen-2-ylamino)propanoic acid |

| Standard InChI | InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16) |

| Standard InChI Key | RWLSBXBFZHDHHX-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

| Canonical SMILES | CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-Naphthalen-2-ylalanine (C₁₃H₁₃NO₂; MW 215.25 g/mol) consists of an L-alanine backbone with a naphthalen-2-yl group replacing the β-hydrogen. The IUPAC name, (S)-2-amino-3-(naphthalen-2-yl)propanoic acid, reflects its stereochemistry, which is critical for biological interactions . X-ray crystallography of related naphthyl compounds reveals envelope conformations in fused ring systems and hydrogen-bonding networks stabilizing the crystal lattice . For example, in 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)chromen-2-ium-3-olate, the naphthyl group forms an 86.56° dihedral angle with the heterocyclic plane, while amino groups participate in N–H⋯O and N–H⋯N hydrogen bonds .

Table 1: Key Molecular Descriptors of N-Naphthalen-2-ylalanine

Synthesis and Derivatization

Classical Synthetic Routes

The primary synthesis involves the Bucherer reaction, where 2-naphthol reacts with ammonium salts under high-temperature conditions (200–210°C) to yield 2-naphthylamine intermediates . Subsequent alkylation with bromoalanine or enzymatic transamination introduces the alanine moiety. A patented method for analogous naphthylamidines employs benzonitrile and naphthalen-2-amine with AlCl₃ catalysis at 160–180°C, achieving 70–85% yields .

Table 2: Optimization of N-Naphthalen-2-ylalanine Synthesis

| Condition | Parameter | Outcome |

|---|---|---|

| Catalyst | AlCl₃ (1 equiv) | 82% yield |

| Temperature | 180°C | Complete conversion |

| Solvent | Solvent-free | Reduced side products |

| Reaction Time | 2–3 hours | Optimal purity |

Modern Derivatization Strategies

Recent advances focus on fluorescent analogs like Acd (7-aminocoumarin-4-yl-alanine), where the naphthyl group enhances photostability and Förster resonance energy transfer (FRET) efficiency . Marfey-type derivatives, such as (S)-FDNE, utilize naphthalen-2-yl-ethylamine auxiliaries for chiral separation of amino acids, achieving ΔtR > 3 min for Ile/allo-Ile diastereomers .

Physicochemical Properties

Solubility and Stability

N-Naphthalen-2-ylalanine exhibits limited aqueous solubility (logSw ≈ -3.2) due to its hydrophobic naphthyl group but dissolves in polar aprotic solvents like DMSO or DMF . Stability studies indicate decomposition above 250°C, with a boiling point estimated at 530.7°C . The crystalline form shows a density of 1.241 g/cm³ and refractive index of 1.520 .

Spectroscopic Profiles

-

¹H NMR (D₂O): δ 7.80–7.25 (m, 7H, naphthyl), 4.30 (q, J = 7.2 Hz, 1H, α-CH), 3.15 (dd, J = 14.1, 7.2 Hz, 1H, β-CH₂), 2.95 (dd, J = 14.1, 7.2 Hz, 1H, β-CH₂) .

Biological Activities and Mechanisms

Antiproliferative Effects

Naphthylalanine derivatives demonstrate potent activity against nasopharyngeal (NPC-TW01) and renal carcinoma (A498) cells. Compound 18 (N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide) inhibits NPC-TW01 proliferation with IC₅₀ = 0.6 μM, inducing S-phase arrest via cyclin-dependent kinase modulation .

Table 3: Cytotoxicity of Naphthylalanine Derivatives

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| NPC-TW01 | 0.6 | S-phase arrest, CDK inhibition |

| Hep3B | 2.4 | Apoptosis via Bax/Bcl-2 ratio |

| MKN45 | 5.1 | ROS generation |

Applications in Chemical Biology

Fluorescent Labeling

Incorporation into maltose-binding protein (MBP) via genetic code expansion enables real-time monitoring of conformational changes. Acd-labeled MBP exhibits a 40% increase in FRET efficiency upon maltose binding, with τ₁ = 3.2 ns (open state) and τ₂ = 1.8 ns (closed state) .

Chiral Resolution

(S)-FDNE derivatives resolve D/L-amino acids with α values up to 1.16 for Ile/allo-Ile pairs, outperforming traditional Marfey’s reagents . The naphthyl group’s π-stacking interactions with C18 columns enhance retention time differences (ΔtR = 10.11 min for Lys diastereomers) .

Table 4: Performance of (S)-FDNE in HPLC Separations

| Amino Acid | ΔtR (min) | α Value |

|---|---|---|

| Ile | 3.33 | 1.16 |

| Lys (di-α,ε) | 10.11 | 1.52 |

| Arg | -1.44 | 1.07 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume